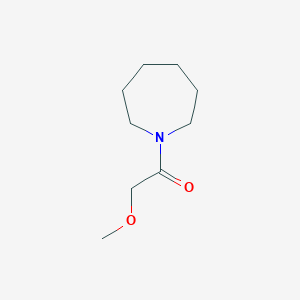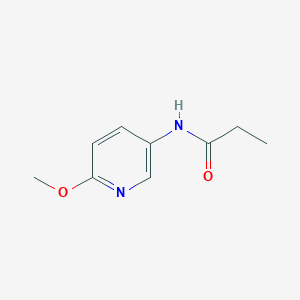
N-(6-methoxypyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)propanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that is synthesized through a multi-step process using readily available starting materials.
科学的研究の応用
N-(6-methoxypyridin-3-yl)propanamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where N-(6-methoxypyridin-3-yl)propanamide is being investigated as a potential drug candidate for the treatment of various diseases. N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(6-methoxypyridin-3-yl)propanamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of various signaling pathways in the body. N-(6-methoxypyridin-3-yl)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to modulate the activity of various transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a role in regulating gene expression.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a number of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that N-(6-methoxypyridin-3-yl)propanamide can inhibit the production of ROS and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that N-(6-methoxypyridin-3-yl)propanamide can reduce the severity of inflammation in animal models of arthritis and colitis, as well as protect against neuronal damage in models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(6-methoxypyridin-3-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of using N-(6-methoxypyridin-3-yl)propanamide in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving N-(6-methoxypyridin-3-yl)propanamide. One area of research is in the development of N-(6-methoxypyridin-3-yl)propanamide-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of N-(6-methoxypyridin-3-yl)propanamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-(6-methoxypyridin-3-yl)propanamide for therapeutic use.
合成法
The synthesis of N-(6-methoxypyridin-3-yl)propanamide involves a multi-step process that starts with the reaction of 3-bromopyridine with sodium methoxide to form 3-methoxypyridine. The 3-methoxypyridine is then reacted with 3-chloropropanoic acid in the presence of triethylamine to form the desired N-(6-methoxypyridin-3-yl)propanamide product. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)11-7-4-5-9(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSOJJORJCWQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
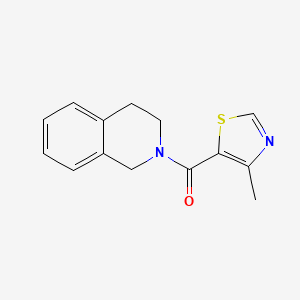
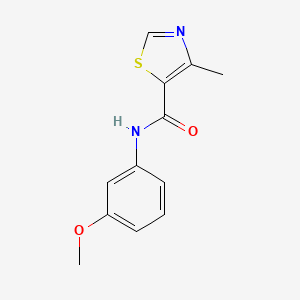


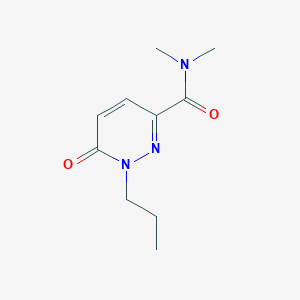

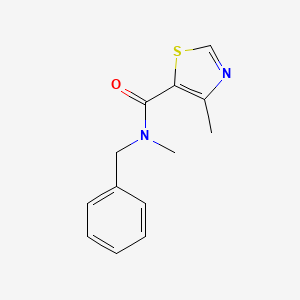
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)
